Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine
CAS No.: 1178242-67-5
Cat. No.: VC2556626
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1178242-67-5 |
---|---|
Molecular Formula | C14H16N2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine |
Standard InChI | InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3 |
Standard InChI Key | DNLNMMSVFORYMD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC |
Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine features a complex molecular structure that can be represented through various chemical notation systems. The molecular formula C₁₄H₁₆N₂ indicates the presence of 14 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The SMILES notation for this compound is CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC, providing a linear representation of its structure . For more comprehensive structural identification, the InChI notation is InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3, with an InChIKey of DNLNMMSVFORYMD-UHFFFAOYSA-N .
Spectroscopic Properties
Mass spectrometric data reveals important information about this compound's behavior under various ionization conditions. The predicted collision cross section (CCS) values for different adduct forms provide valuable insights for analytical identification and characterization of this compound.
Table 1: Predicted Collision Cross Section Values for Different Adducts of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 213.13863 | 149.3 |
[M+Na]⁺ | 235.12057 | 163.9 |
[M+NH₄]⁺ | 230.16517 | 158.5 |
[M+K]⁺ | 251.09451 | 155.7 |
[M-H]⁻ | 211.12407 | 154.7 |
[M+Na-2H]⁻ | 233.10602 | 159.8 |
[M]⁺ | 212.13080 | 153.0 |
[M]⁻ | 212.13190 | 153.0 |
These predicted CCS values are essential for mass spectrometry-based identification and can be used for compound verification in complex mixtures . The differences in CCS values between various adducts reflect the distinctive three-dimensional conformations that the molecule adopts when interacting with different ions.
Synthesis Methods
Reductive Amination Approach
The synthesis of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine can be approached through reductive amination reactions, which are common for preparing secondary amines. Based on patent information for related pyridin-2-yl-methylamine derivatives, a reductive amination process involving a cyanohydrin intermediate and appropriate pyridin-2-yl-methylamine precursors represents a viable synthetic route .
The reductive amination reaction typically proceeds at room temperature in an alcoholic medium, particularly methanol. To optimize the reaction conditions, the medium may be rendered basic through the addition of an organic tertiary amine base, such as 1,4-diazabicyclo octane (DABCO) . The reducing conditions necessary for the reaction are commonly achieved using boron hydrides, with sodium cyanoborohydride (NaBH₃CN) being particularly effective .
Purification Procedures
Following the reductive amination reaction, the crude product typically requires purification. Based on procedures described for analogous compounds, the reaction mixture may be diluted with dichloromethane and water, followed by phase separation and washing of the organic phase . Further purification can be achieved through decolorization using silica and activated carbon, followed by solvent evaporation and potential recrystallization to obtain the pure compound .
Research Findings and Data Analysis
Analytical Characterization
The predicted collision cross section data provided in Table 1 represents valuable information for analytical characterization of this compound . These values enable efficient identification and quantification of the compound using mass spectrometry techniques, particularly ion mobility spectrometry coupled with mass spectrometry (IMS-MS). Such analytical capabilities are crucial for monitoring reaction progress during synthesis, assessing compound purity, and conducting pharmacokinetic studies if the compound advances to biological testing.
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